molecular formula C11H20Br2O2 B13758486 10,11-Dibromoundecanoic acid CAS No. 6308-96-9

10,11-Dibromoundecanoic acid

Cat. No.: B13758486
CAS No.: 6308-96-9
M. Wt: 344.08 g/mol
InChI Key: XRHFMODAJQYCQJ-UHFFFAOYSA-N
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Description

10,11-Dibromoundecanoic acid is an organic compound with the molecular formula C11H20Br2O2 and a molecular weight of 344.08 g/mol . Its CAS Registry Number is 6308-96-9 . As a dibrominated fatty acid, it serves as a versatile alkyl chain building block in organic synthesis and chemical research. The compound features reactive bromine atoms, making it a potential intermediate for further chemical modifications, such as nucleophilic substitutions, to create novel derivatives for material science or pharmaceutical research. For instance, related bromoundecanoic acids are used to synthesize betaines with antimicrobial and anti-biofilm properties or are precursors in halogen-exchange reactions to produce fluorinated compounds . This product is intended for research purposes and is not for diagnostic or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6308-96-9

Molecular Formula

C11H20Br2O2

Molecular Weight

344.08 g/mol

IUPAC Name

10,11-dibromoundecanoic acid

InChI

InChI=1S/C11H20Br2O2/c12-9-10(13)7-5-3-1-2-4-6-8-11(14)15/h10H,1-9H2,(H,14,15)

InChI Key

XRHFMODAJQYCQJ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=O)O)CCCC(CBr)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 10,11 Dibromoundecanoic Acid

Regioselective and Stereoselective Bromination of Unsaturated Fatty Acid Precursors

The most direct and common precursor for the synthesis of 10,11-dibromoundecanoic acid is undec-10-enoic acid, a readily available fatty acid derived from castor oil. mdpi.com The key transformation involves the addition of bromine across the terminal carbon-carbon double bond. This reaction is an example of vicinal dihalogenation, where two bromine atoms are added to adjacent carbons. The regioselectivity of the addition is predetermined by the location of the double bond at the C-10 and C-11 positions. The stereoselectivity of the reaction typically results in an anti-addition of the bromine atoms.

The direct bromination of undec-10-enoic acid involves its reaction with molecular bromine (Br₂). The reaction is typically carried out in an organic solvent that is inert to bromine. The choice of solvent, temperature, and reaction time are critical parameters that must be optimized to maximize the yield of the desired this compound and minimize side reactions.

The reaction proceeds by the electrophilic addition of bromine to the terminal alkene functional group of undec-10-enoic acid. chemguide.net A common laboratory procedure involves dissolving the unsaturated fatty acid in a suitable solvent and adding a solution of bromine, often dropwise, until the characteristic red-brown color of bromine persists, indicating the completion of the reaction. chemguide.netdergipark.org.tr The reaction is often performed at a low temperature to control its exothermicity and improve selectivity. dergipark.org.tr

Detailed research findings on specific conditions are summarized in the table below.

Table 1: Reaction Conditions for the Bromination of Undec-10-enoic Acid

Reagent Solvent Temperature Reaction Time Observations
Bromine (Br₂) Carbon Tetrachloride (CCl₄) 5°C 2 hours Reaction performed in the dark with continuous stirring. dergipark.org.tr

This table is interactive. Click on the headers to sort the data.

Yield optimization depends on careful control of the stoichiometry of bromine and the prevention of radical substitution reactions, which can be initiated by light. Therefore, carrying out the reaction in the dark is a common practice. dergipark.org.tr

While the direct bromination of alkenes with molecular bromine is often efficient, research into catalytic systems aims to improve reaction rates, enhance selectivity, and enable the use of alternative, safer brominating agents. For the vicinal dibromination of terminal alkenes like undec-10-enoic acid, several advanced catalytic systems have been developed.

Palladium Catalysis : Palladium-catalyzed reactions have been instrumental in developing various alkene difunctionalization reactions. scispace.com Some systems utilize a palladium(II) catalyst in conjunction with an oxidant to achieve diamination, and similar principles can be applied to dihalogenation. scispace.comacs.org However, reports have noted that some early claims of enantioselective dibromination using palladium catalysts were later found to produce racemic products. acs.orgnih.gov

Iron Catalysis : The use of abundant and non-toxic metals like iron is a focus of green chemistry. Ferric(III) chloride (FeCl₃) has been employed as a catalyst for the vicinal dichlorination of alkenes under visible light, a process initiated by a ligand-to-metal charge transfer (LMCT) that generates a reactive halogen radical. researchgate.net Similar principles could be extended to dibromination.

Piezocatalysis : A novel approach involves the use of piezoelectric materials as mechanochemical redox catalysts. researchgate.net In one system, mechanical grinding of a piezoelectric material with a brominating agent like N-bromosuccinimide (NBS) can generate bromine radicals that add to unsaturated hydrocarbons to form the vicinal dibromide product. researchgate.net This method represents a solvent-free, mechanically activated approach to synthesis. researchgate.net

The electrophilic addition of bromine to an alkene, such as undec-10-enoic acid, is a well-established reaction mechanism that proceeds through a key intermediate. chemguide.netlibretexts.org

Polarization and Electrophilic Attack : As a bromine molecule (Br-Br) approaches the electron-rich π-bond of the alkene, the π-bond induces a dipole in the bromine molecule. chemguide.net The polarized bromine molecule acts as an electrophile. The π electrons of the alkene attack the partially positive bromine atom, displacing a bromide ion (Br⁻).

Formation of a Cyclic Bromonium Ion : Instead of forming a simple carbocation, the reaction proceeds through a more stable, three-membered ring intermediate called a cyclic bromonium ion. chemguide.net In this ion, the bromine atom is bonded to both carbon atoms of the original double bond, and it bears a formal positive charge. chemguide.netlibretexts.org

Nucleophilic Attack by Bromide : The bromide ion (Br⁻) generated in the first step then acts as a nucleophile. It attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge (a backside attack, characteristic of an SN2 reaction). chemguide.netlibretexts.org This attack opens the three-membered ring.

This mechanism explains the observed anti-stereoselectivity of the addition, where the two bromine atoms add to opposite faces of the original double bond. For a terminal alkene like undec-10-enoic acid, the attack can occur at either C-10 or C-11, but since C-11 is less sterically hindered, the final product is consistently this compound.

Alternative Synthetic Routes to this compound

Besides the direct bromination of undec-10-enoic acid, alternative synthetic pathways can be envisioned, primarily starting from other C11 precursors. One notable alternative involves the use of 10-undecynoic acid. lookchem.comdntb.gov.ua This route involves the transformation of the terminal alkyne group. The bromination of an alkyne can proceed to give either a trans-dibromoalkene or a tetrabromoalkane, depending on the reaction conditions and the stoichiometry of the bromine used. To obtain this compound, a different transformation would be required, potentially involving partial reduction of the alkyne to an alkene followed by bromination, or a hydrobromination-oxidation sequence. However, a more direct, albeit different, product, 10,11-dibromo-undec-10-enoic acid, could be formed from the addition of one equivalent of bromine to 10-undecynoic acid.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles can be applied to the synthesis of this compound.

Safer Solvents : Traditional bromination reactions often use hazardous solvents like carbon tetrachloride or other chlorinated hydrocarbons. chemguide.netdergipark.org.tr Green chemistry encourages the use of safer, more environmentally benign solvents. acs.org Research into performing brominations in greener solvents is an active area. Using water as a solvent is a key goal of green chemistry, although the low solubility of the fatty acid and bromine in water presents challenges. mdpi.com

Energy Efficiency : Synthetic methods should be designed for energy efficiency, with reactions ideally conducted at ambient temperature and pressure. acs.org Microwave-assisted organic synthesis is a technique that can significantly reduce reaction times and energy consumption. mdpi.com Applying microwave heating to the bromination of undec-10-enoic acid could be a greener alternative to conventional heating methods. atiner.gr

Atom Economy : The direct addition of bromine to undec-10-enoic acid is a highly atom-economical reaction, as all the atoms of the reactants are incorporated into the final product, with no byproducts formed in the ideal reaction. This aligns well with the green chemistry principle of maximizing atom economy. innovareacademics.in

Isolation and Purification Techniques for Research-Grade Material

After the synthesis, the crude this compound must be isolated from the reaction mixture and purified to obtain a research-grade material. The purification method depends on the physical properties of the product and the nature of any impurities.

Precipitation and Recrystallization : A common method for purifying solid organic compounds is recrystallization. This involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures. Upon cooling, the purified compound crystallizes out, leaving impurities in the solution. For brominated fatty acids, precipitation by adding a non-solvent can also be effective. For instance, a brominated polymer derivative was purified by precipitation in methanol. dergipark.org.tr

Solvent Extraction : Liquid-liquid extraction can be used to separate the product from water-soluble impurities or unreacted starting materials. The choice of solvents is crucial for efficient separation. mdpi.com

Chromatography : For high-purity materials, chromatographic techniques are often employed. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography : The crude product is passed through a column packed with an adsorbent like silica (B1680970) gel or alumina, and different components are eluted with a solvent or solvent mixture.

High-Performance Liquid Chromatography (HPLC) : This is a powerful technique for the purification and analysis of non-volatile compounds. researchgate.net

Gas Chromatography (GC) : For volatile derivatives of the fatty acid (e.g., methyl ester), GC can be used for analysis and, on a preparative scale, for purification. Coupling GC with mass spectrometry (GC-MS) is a powerful tool for confirming the structure and purity of the final product. britannica.com

The final purified product is typically characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, as well as by determining its melting point. dergipark.org.tr

Chemical Reactivity and Transformation Pathways of 10,11 Dibromoundecanoic Acid

Dehydrohalogenation Reactions: A Foundational Transformation

Dehydrohalogenation stands as a cornerstone transformation for 10,11-dibromoundecanoic acid, a vicinal dihalide. This elimination reaction involves the removal of hydrogen and a halogen atom from adjacent carbons, leading to the formation of unsaturated compounds. libretexts.orgbyjus.com In the case of this compound, a double dehydrohalogenation can be induced to form an alkyne, a process that typically occurs through two sequential elimination reactions. libretexts.orglibretexts.orgmasterorganicchemistry.com

The primary application of dehydrohalogenation on this compound is the synthesis of alkynoic acids. The reaction can be controlled to yield either the terminal alkyne, undec-10-ynoic acid, or an internal alkyne, such as 9-undecynoic acid, depending on the reaction conditions.

A well-documented procedure for the synthesis of undec-10-ynoic acid involves treating this compound with a very strong base, such as sodamide (NaNH₂) in liquid ammonia. libretexts.orgbyjus.commasterorganicchemistry.comorgsyn.org The reaction proceeds by adding a solution of the dibromo acid in an inert solvent like ether to a prepared solution of sodamide in liquid ammonia. orgsyn.org The mixture is typically stirred for several hours to ensure the completion of the double elimination. orgsyn.org The process yields the terminal alkyne, which, under these strong base conditions, is deprotonated to form a sodium acetylide salt. Subsequent workup with an acid is required to protonate the acetylide and the carboxylate to yield the final undec-10-ynoic acid product. orgsyn.org

The formation of internal alkynes like 9-undecynoic acid is often a result of isomerization of the initially formed terminal alkyne under the influence of a strong base, a phenomenon discussed in section 3.1.2.

Table 1: Synthesis of Undec-10-ynoic Acid

Reactant Reagents Solvent Key Steps Product

The conversion of this compound to an alkyne proceeds through two consecutive dehydrohalogenation steps. libretexts.orglibretexts.org Given the use of strong bases like sodium amide, the reaction mechanism is predominantly a bimolecular elimination (E2). libretexts.orgbyjus.com

The E2 mechanism is a single-step, concerted process where the base abstracts a proton from a carbon atom while the leaving group (bromide) on the adjacent carbon departs simultaneously, leading to the formation of a π-bond. libretexts.org The rate of an E2 reaction is dependent on the concentration of both the substrate (the dibromo acid) and the base. vedantu.com

First E2 Elimination: Base + H-C(10)-C(11)(Br)-R → [Base--H--C(10)--C(11)--Br--R]‡ → H-Base⁺ + C(10)=C(11)(Br)-R + Br⁻

This first step produces a vinylic halide intermediate, 11-bromo-10-undecenoic acid. Vinylic halides are generally less reactive than alkyl halides, but the second elimination can be forced under strong basic conditions. byjus.com

Second E2 Elimination: Base + H-C(10)=C(11)(Br)-R → ... → C≡C-R + H-Base⁺ + Br⁻

In contrast, the unimolecular elimination (E1) pathway is a two-step process involving the formation of a carbocation intermediate. This mechanism is generally favored by weak bases and protic solvents and is not the operative pathway under the strong base conditions used for alkyne synthesis from vicinal dihalides. vedantu.com

The choice of base and the stereochemistry of the substrate are critical factors that dictate the outcome of the elimination reaction.

Base Strength: A strong base is required to effect the double dehydrohalogenation. Hydroxide (B78521) and alkoxide bases can be used, but they often require high temperatures and can lead to isomerization of the alkyne product. libretexts.org Extremely strong bases like sodium amide (NaNH₂) are highly effective and are commonly used. libretexts.orgbyjus.com The strength of the base is particularly important for the second elimination step, which involves a less reactive vinylic halide intermediate.

Stereochemistry: The E2 mechanism has a strict stereochemical requirement: the proton being abstracted and the leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°). chemistrysteps.comchemistrysteps.com This means the stereochemistry of the starting this compound will determine the stereochemistry (E or Z) of the vinylic bromide intermediate formed after the first elimination. libretexts.orglibretexts.orgyoutube.com Since this compound is typically prepared by the bromination of 10-undecenoic acid, it exists as a racemic mixture of enantiomers. The anti-periplanar requirement dictates which hydrogen atom can be removed, influencing the geometry of the resulting alkene. libretexts.orglibretexts.org For the second elimination, a similar anti-periplanar arrangement is required between the remaining vinylic proton and the bromine atom to form the alkyne.

Phase Transfer Catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases (e.g., an organic substrate in an organic solvent and an inorganic base in an aqueous solution). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium salt, transports the anion of the base (e.g., hydroxide) from the aqueous phase into the organic phase, allowing it to react with the substrate.

In the dehydrobromination of this compound, PTC could be employed to facilitate the reaction with a base like potassium hydroxide. The substrate would be dissolved in an organic solvent, while the base would be in an aqueous solution. The PTC catalyst (Q⁺X⁻) would exchange its counter-ion for a hydroxide ion at the interface of the two phases, forming a lipophilic Q⁺OH⁻ ion pair. This ion pair migrates into the organic phase and acts as the base for the E2 elimination. This method can offer milder reaction conditions and avoid the use of hazardous reagents like sodium amide in liquid ammonia.

When synthesizing alkynes via dehydrohalogenation using very strong bases, isomerization of the triple bond is a significant consideration. youtube.com While the reaction of this compound is expected to initially form the terminal alkyne, undec-10-ynoic acid, this product can rearrange to form more thermodynamically stable internal alkynes, such as 9-undecynoic acid, under certain conditions. wikipedia.orgmdpi.com

This isomerization, often called the "alkyne zipper reaction," is catalyzed by strong bases and proceeds through a series of deprotonation-reprotonation steps involving allene intermediates. youtube.comwikipedia.orgmdpi.comyoutube.com A strong base (B⁻) can abstract a proton from a carbon adjacent to the triple bond, forming a propargyl/allenyl anion. This anion can then be protonated at a different position, effectively "walking" the triple bond down the carbon chain. youtube.comyoutube.com

Mechanism of Isomerization (Simplified): R-CH₂-C≡CH --(B⁻)--> [R-CH⁻-C≡CH ↔ R-CH=C=CH⁻] --(H-B)--> R-CH=C=CH₂ (Allene) R-CH=C=CH₂ --(B⁻)--> [R-CH=C=CH⁻ ↔ R-C≡C-CH₂⁻] --(H-B)--> R-C≡C-CH₃

The reaction is an equilibrium process. With bases like sodium amide, the equilibrium can be driven towards the terminal alkyne because the terminal alkyne is acidic enough (pKa ≈ 25) to be deprotonated irreversibly by the amide anion, forming a stable acetylide salt which precipitates or is otherwise removed from the equilibrium. youtube.comwikipedia.org However, with other bases or under different conditions, a mixture of internal alkynes can be formed, with the most stable internal alkyne being the major product.

Synthesis of Alkynes: Undec-10-ynoic Acid and 9-Undecynoic Acid

Reduction Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires the use of strong reducing agents, as carboxylic acids are relatively resistant to reduction. chemguide.co.uklibretexts.org

The most common and effective reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄). chemguide.co.uklibretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uklibretexts.org Sodium borohydride (NaBH₄), a milder reducing agent, is not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.orgkhanacademy.org

The reduction process involves the delivery of hydride ions (H⁻) from the AlH₄⁻ complex to the carbonyl carbon. The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the primary alcohol because aldehydes are more reactive than carboxylic acids towards LiAlH₄. chemguide.co.uk

A critical consideration for the reduction of this compound is the reactivity of the carbon-bromine bonds. LiAlH₄ is a powerful reducing agent capable of reducing alkyl halides to alkanes. masterorganicchemistry.com Therefore, treatment of this compound with LiAlH₄ would likely result in the reduction of both the carboxylic acid and the two C-Br bonds, yielding undecan-1-ol.

For a more selective reduction of the carboxylic acid group while leaving the C-Br bonds intact, a more chemoselective reagent would be needed. Borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is known to selectively reduce carboxylic acids in the presence of many other functional groups, including some halides. khanacademy.orgcommonorganicchemistry.comlibretexts.orgnih.gov However, the success of such a selective reduction would depend on the specific reaction conditions.

Table 2: Potential Reduction Products of this compound

Reagent Solvent Functional Group(s) Reduced Expected Major Product
Lithium Aluminum Hydride (LiAlH₄) Anhydrous Ether (e.g., THF) Carboxylic acid, C-Br bonds Undecan-1-ol

Conversion to 10,11-Dibromoundecanol

The conversion of this compound to 10,11-dibromoundecanol involves the selective reduction of the carboxylic acid group to a primary alcohol. This transformation requires a reducing agent that is potent enough to reduce the carboxylic acid but does not react with the carbon-bromine bonds.

Common reagents for the reduction of carboxylic acids to alcohols include lithium aluminum hydride (LiAlH₄) and borane (BH₃) complexes, such as BH₃·THF.

Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent for carboxylic acids, LiAlH₄ can also induce nucleophilic substitution or elimination reactions with alkyl halides. Its use would require carefully controlled conditions, such as low temperatures, to minimize side reactions at the C-Br centers.

Borane (BH₃): Borane is generally a milder and more chemoselective reagent for reducing carboxylic acids in the presence of alkyl halides. It is less likely to cause substitution or elimination of the bromine atoms, making it a more suitable choice for this specific conversion. The reaction typically proceeds in an aprotic solvent like tetrahydrofuran (THF).

Selective Reduction Strategies

Selective reduction of this compound can target either the carboxylic acid group or the carbon-bromine bonds. While the reduction of the acid group yields the corresponding alcohol (as discussed in 3.2.1), selective reduction of the C-Br bonds is known as dehalogenation or hydrodehalogenation. wikipedia.org

Dehalogenation involves the cleavage of carbon-halogen bonds and their replacement with carbon-hydrogen bonds. wikipedia.org This can be achieved through various methods, including catalytic hydrogenation or the use of radical-based reducing agents.

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) and a metal catalyst (e.g., Palladium on carbon, Pd/C). It can effectively remove bromine atoms. wikipedia.org The reactivity of the C-Br bonds in this process is influenced by bond strength and steric hindrance. wikipedia.org Generally, primary alkyl bromides are more reactive than secondary ones. wikipedia.org

Radical-Initiated Reduction: Systems using radical initiators, such as di-tert-butyl peroxide, in the presence of a hydrogen donor can also achieve dehalogenation. organic-chemistry.org

The selective removal of one or both bromine atoms can lead to different products, such as 10-bromoundecanoic acid, 11-bromoundecanoic acid, or undecanoic acid, depending on the reaction conditions and reagents used. The rate of dehalogenation depends on the C-X bond dissociation energy, following the trend I > Br > Cl > F. wikipedia.org

Nucleophilic Substitution at Bromine Centers

The bromine atoms at the C10 and C11 positions of this compound are electrophilic centers susceptible to attack by nucleophiles. libretexts.orguci.edu This leads to nucleophilic substitution reactions where the bromide ion acts as a leaving group and is replaced by the incoming nucleophile. libretexts.orgviu.ca The reaction can proceed through two primary mechanisms: Sₙ2 (bimolecular) and Sₙ1 (unimolecular). libretexts.orgyoutube.com

The C11 position holds a primary bromide, which strongly favors the Sₙ2 mechanism due to minimal steric hindrance. youtube.commsu.edu The C10 position has a secondary bromide, which can react via either Sₙ1 or Sₙ2 pathways, depending on the nucleophile's strength and the solvent's properties. viu.calibretexts.org Strong nucleophiles and polar aprotic solvents favor the Sₙ2 pathway, while weak nucleophiles and polar protic solvents favor the Sₙ1 pathway. libretexts.orgbyjus.com

The general reaction is: Nu:⁻ + R-Br → R-Nu + Br⁻ viu.ca

A wide range of nucleophiles can be employed to introduce different functional groups, making this a key pathway for modifying the molecule.

Table 1: Examples of Nucleophilic Substitution Reactions
NucleophileReagent ExampleProduct Functional GroupPotential Reaction Mechanism
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)Hydroxy (-OH)Sₙ2 / Sₙ1 chemguide.co.uk
Alkoxide (RO⁻)Sodium Ethoxide (NaOEt)Ether (-OR)Sₙ2 / Sₙ1 uci.edu
Cyanide (CN⁻)Sodium Cyanide (NaCN)Nitrile (-CN)Sₙ2
Azide (B81097) (N₃⁻)Sodium Azide (NaN₃)Azide (-N₃)Sₙ2
Thiocyanate (SCN⁻)Potassium Thiocyanate (KSCN)Thiocyanate (-SCN)Sₙ2 msu.edu
Ammonia (NH₃)Ammonia (NH₃)Amine (-NH₂)Sₙ2 viu.ca

Reactions Involving the Carboxylic Acid Group

The terminal carboxylic acid group is a key site for functionalization, allowing for the synthesis of various derivatives.

Esterification and Amidation for Functionalization

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst yields an ester. This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com It is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com

Reaction: R-COOH + R'-OH ⇌ R-COOR' + H₂O

Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) or tosic acid (TsOH) are commonly used. masterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions using coupling agents. Reagents such as TBTU, TATU, or COMU can facilitate ester formation at room temperature in the presence of organic bases. luxembourg-bio.com

Amidation: The direct condensation of the carboxylic acid with an amine to form an amide is a fundamental transformation. nih.gov This reaction often requires activating agents or catalysts to proceed efficiently, as direct heating can be harsh.

Activating Agents: Reagents like dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid, facilitating attack by the amine. orgsyn.org

Catalysts: Boron-based reagents, such as boric acid or B(OCH₂CF₃)₃, have been shown to be effective catalysts for direct amidation, often proceeding under anhydrous conditions. orgsyn.orgnih.gov Titanium tetrachloride (TiCl₄) has also been used to mediate this condensation. nih.gov

Table 2: Common Conditions for Esterification and Amidation
TransformationReagentsKey Features
Fischer EsterificationAlcohol, H₂SO₄ (catalyst)Equilibrium reaction; requires excess alcohol or water removal. masterorganicchemistry.commasterorganicchemistry.com
Esterification with Coupling AgentsAlcohol, COMU/TBTU, Organic BaseMild, room temperature conditions; high yields. luxembourg-bio.com
Amidation with Boron CatalystsAmine, Boric Acid or B(OCH₂CF₃)₃Direct condensation; often requires removal of water. orgsyn.orgnih.gov
Amidation via Activating AgentsAmine, DCC, HOBtForms a reactive intermediate to facilitate amide bond formation. orgsyn.org

Carboxylic Acid Derivatives as Synthetic Intermediates

The carboxylic acid group can be converted into more reactive derivatives, such as acid chlorides or anhydrides, which serve as versatile synthetic intermediates. nih.gov These activated forms react readily with a wide range of nucleophiles to produce esters, amides, and other compounds under milder conditions than the parent acid.

Acid Chloride Formation: this compound can be converted to 10,11-dibromoundecanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Reactivity of Acid Chlorides: The resulting acid chloride is highly electrophilic and reacts rapidly with nucleophiles like alcohols and amines to form esters and amides, respectively. This is often the preferred method for creating these derivatives when the starting materials are sensitive or when high yields are required. nih.govyoutube.com

The use of these derivatives bypasses the equilibrium limitations of direct esterification and the need for catalysts in amidation, providing a robust route for further molecular elaboration. nih.gov

Derivatives and Analogs Derived from 10,11 Dibromoundecanoic Acid

Synthesis and Characterization of Alkyne-Functionalized Fatty Acids

The conversion of 10,11-dibromoundecanoic acid into alkyne-functionalized fatty acids is a primary transformation, typically achieved through a dehydrobromination reaction. This process eliminates two molecules of hydrogen bromide (HBr) to form a carbon-carbon triple bond. The primary product of this reaction is 10-undecynoic acid, a terminal alkyne, which serves as a valuable building block in further chemical synthesis, including "click" chemistry applications. libretexts.org

Interestingly, the choice of reaction solvent can influence the position of the newly formed triple bond. Research has shown a remarkable solvent preference in the dehydrobromination of this compound. mdpi.commnstate.edu While non-polar solvents or polyethylene (B3416737) glycol with a lower molecular weight (PEG-200) favor the formation of the terminal alkyne, 10-undecynoic acid, using a higher molecular weight polyethylene glycol (PEG-400) as the solvent can quantitatively yield the internal alkyne, 9-undecynoic acid. mdpi.commnstate.edu

Characterization of the resulting alkyne-functionalized acids is confirmed using spectroscopic methods. For example, the ¹H NMR spectrum of 10-undecynoic acid shows characteristic signals corresponding to the protons of the fatty acid chain, while the successful conversion is confirmed by the disappearance of signals associated with the bromine-bearing carbons in the starting material. libretexts.org

Table 1: Synthesis of Alkyne-Functionalized Fatty Acids

Starting Material Reagents/Conditions Product(s) Yield Source(s)
This compound Sodamide (NaNH₂), liquid ammonia, ether 10-Undecynoic acid 75% nih.gov, libretexts.org
This compound Base, PEG-200 10-Undecynoic acid High mdpi.com, mnstate.edu

Formation of Glyceride Derivatives

This compound serves as a starting point for the synthesis of specialized glyceride structures, including unique dimeric triglycerides and functionalized 1,3-diglycerides.

Dimeric Triglycerides and Related Structures

Highly functionalized dimeric triglycerides can be synthesized in a multi-step sequence starting from this compound. researchgate.net The process involves first creating a triglyceride containing the dibromo-fatty acyl chains and then using olefin metathesis to form the dimeric structure.

The key intermediate, a specifically brominated triglyceride, is prepared by first synthesizing a 1,3-diglyceride from this compound and then acylating the free hydroxyl group. researchgate.net This brominated triglyceride can then undergo self-metathesis reactions, followed by hydrogenation and debromination, to yield complex di-triglyceride molecules. researchgate.net These dimeric structures are of interest in the field of oleochemistry and the development of materials from renewable resources. researchgate.net

1,3-Diglycerides

The synthesis of 1,3-diglycerides is a crucial step in building more complex lipid structures. 1,3-(10,11-Dibromoundecanoyl)diglyceride is prepared through the direct esterification of glycerol (B35011) with this compound. researchgate.net In a typical procedure, this compound and glycerol are heated in refluxing xylene with an acid catalyst, such as p-toluenesulfonic acid. researchgate.net A Dean-Stark apparatus is used to remove the water formed during the esterification, driving the reaction to completion. The resulting dibrominated 1,3-diglyceride can then be isolated and purified. researchgate.net This intermediate is valuable as it can be further functionalized, for instance, by acylating the remaining free hydroxyl group at the C-2 position of the glycerol backbone with a different fatty acid chloride, like 10-undecenoyl chloride, to create a mixed-acid triglyceride. researchgate.net The synthesis of 1,3-diglycerides can also be achieved using enzymatic methods with 1,3-position selective lipases, which provides a high-purity route to these compounds. researchgate.net

Thiol-Containing Derivatives via Substitution Reactions

The bromine atoms in this compound are susceptible to nucleophilic substitution, allowing for the introduction of other functional groups. The synthesis of a dithiol derivative, 10,11-dithiol-undecanoic acid, is a feasible transformation, although direct literature examples for this specific molecule are scarce. The established chemistry of vicinal dihalides provides a reliable synthetic route.

A common and effective method for converting vicinal dihalides into dithiols involves a two-step process utilizing thiourea (B124793). First, the vicinal dihalide is treated with thiourea in a solvent like aqueous acetone. nih.gov This reaction proceeds via an SN2 mechanism where the sulfur atom of thiourea acts as the nucleophile, displacing the bromide ions to form a stable, water-soluble bis-isothiouronium salt intermediate. In the second step, this salt is hydrolyzed under alkaline conditions (e.g., with sodium hydroxide) to liberate the free dithiol. researchgate.netnih.gov This pathway is generally preferred over direct reaction with hydrosulfide (B80085) ions as it avoids side reactions and the handling of toxic hydrogen sulfide (B99878) gas.

Exploration of other Bromine-Substitution Products

Beyond alkynes and thiols, the bromine atoms of this compound can be replaced by a range of other nucleophiles, notably oxygen- and nitrogen-based groups, to yield diol and diamine derivatives, respectively.

10,11-Dihydroxyundecanoic Acid: The conversion of a vicinal dihalide to a vicinal diol (glycol) can be accomplished through hydrolysis. While elimination reactions can be a competing pathway, it has been found that hydrolyzing vicinal dihalides in an amide solvent provides a direct, single-step route to the corresponding glycol. google.com This method avoids the traditional two-step process of first forming a diacetate ester with sodium acetate (B1210297) followed by hydrolysis. google.com Applying this to this compound would yield 10,11-dihydroxyundecanoic acid, a polyhydroxylated fatty acid.

10,11-Diaminoundecanoic Acid: The introduction of amino groups can be challenging due to the tendency of amines to undergo multiple alkylations, leading to a mixture of primary, secondary, and tertiary amine products. masterorganicchemistry.com A cleaner and more efficient method for converting alkyl halides to primary amines is the azide (B81097) substitution-reduction pathway. masterorganicchemistry.comyoutube.com In this approach, this compound would first be reacted with sodium azide (NaN₃) in a polar aprotic solvent. The highly nucleophilic azide ion displaces both bromide ions to form 10,11-diazidoundecanoic acid. This diazido intermediate is then reduced, typically using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂/Pd), to yield the final product, 10,11-diaminoundecanoic acid. masterorganicchemistry.comyoutube.com Such diamino acids are of interest as structural analogues of natural amino acids like lysine. google.com

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 10,11-Dibromoundecanoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

High-resolution proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shift (δ) of each proton signal provides information about its electronic environment, while the multiplicity reveals the number of neighboring protons. oregonstate.edu

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different protons along the undecanoic acid chain are observed. uwaterloo.ca For instance, the protons on the carbon atoms bearing the bromine atoms (C-10 and C-11) are significantly deshielded and appear at lower field values compared to the other methylene (B1212753) protons in the aliphatic chain. uwaterloo.caresearchgate.net The carboxylic acid proton is also readily identifiable by its characteristic broad singlet at a downfield chemical shift. uwaterloo.ca

Table 1: Representative ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
-COOH~10.6-11.1broad singlet
-CHBr-~4.15multiplet
-CH₂Br~3.6-3.8multiplet
-CH₂-COOH~2.33-2.35triplet
Aliphatic -CH₂-~1.2-2.1multiplet

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific NMR instrument used. uwaterloo.ca

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. pressbooks.pub Since the natural abundance of ¹³C is low, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. pressbooks.publibretexts.org

The chemical shifts in a ¹³C NMR spectrum are highly sensitive to the electronic environment of the carbon atoms. libretexts.orgorganicchemistrydata.org For this compound, the carbonyl carbon of the carboxylic acid group appears at the most downfield position (typically around 170-180 ppm). libretexts.orgorganicchemistrydata.org The carbons bonded to the electron-withdrawing bromine atoms (C-10 and C-11) are also shifted downfield compared to the other aliphatic carbons. The remaining methylene carbons in the chain appear in the typical aliphatic region of the spectrum. libretexts.org The presence of a chiral center at C-10 can lead to distinct signals for otherwise similar carbons in the chain. masterorganicchemistry.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C-1)179-181
C-1050-55
C-1135-40
C-233-35
Aliphatic -CH₂-24-33

Note: These are predicted values and can differ from experimental data.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals and for determining the connectivity of atoms within the this compound molecule. harvard.edunih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically on adjacent carbon atoms. nih.govemerypharma.com In the COSY spectrum of this compound, cross-peaks would be observed between the protons on C-10 and C-9, as well as between the protons of adjacent methylene groups along the aliphatic chain, confirming their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edusdsu.eduhmdb.ca For this compound, the HSQC spectrum would show a correlation between the proton at ~4.15 ppm and the carbon at C-10, and between the protons of each methylene group and their corresponding carbon atoms. emerypharma.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. columbia.eduyoutube.comresearchgate.net This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC spectrum could show a correlation between the protons on C-9 and the carbon at C-11, providing further evidence for the structural assignment. emerypharma.comcolumbia.edu

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration and purity of a substance without the need for a calibration curve of the analyte itself. ox.ac.ukjeol.comnih.gov By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute quantity of this compound can be determined. ox.ac.ukbipm.org

This technique can be invaluable for monitoring the progress of the bromination reaction of 10-undecenoic acid to form this compound. lookchem.com By taking aliquots from the reaction mixture at different time points and analyzing them by qNMR, the consumption of the starting material and the formation of the product can be accurately quantified, allowing for the optimization of reaction conditions. lookchem.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.orgnist.govnist.gov It is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern. uni-saarland.de

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like carboxylic acids. uni-oldenburg.deplos.orgnih.gov In ESI-MS, the sample solution is sprayed through a high-voltage capillary, creating charged droplets from which ions are desorbed into the gas phase. nih.gov

For this compound, ESI-MS would typically be performed in negative ion mode, where the carboxylic acid group is deprotonated to form the [M-H]⁻ ion. The mass spectrum would show a prominent peak corresponding to the mass of this ion. The presence of two bromine atoms results in a characteristic isotopic pattern due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a key identifier for brominated compounds. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition. researchgate.net

Table 3: Expected ESI-MS Data for this compound

IonCalculated m/zIsotopic Pattern
[M-H]⁻~342.96Characteristic pattern for two bromine atoms
[M+Na-2H]⁻~364.94Characteristic pattern for two bromine atoms

Note: The observed m/z values can be influenced by adduct formation with salts present in the solvent or sample.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides an exact mass that confirms its molecular formula, C₁₁H₂₀Br₂O₂. This technique distinguishes the compound from other molecules with the same nominal mass but different elemental compositions.

The theoretical exact mass is calculated based on the monoisotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is then compared to this theoretical value. A close match, typically within a few parts per million (ppm), validates the molecular formula. uwo.ca

Table 1: HRMS Data for this compound

ParameterValueReference
Molecular FormulaC₁₁H₂₀Br₂O₂ nih.gov
Theoretical Exact Mass343.98096 Da nih.gov
Monoisotopic Mass341.98301 Da nih.gov

This high level of mass accuracy is crucial for confirming the identity of the compound in complex mixtures or verifying the outcome of a chemical synthesis. nih.gov

Tandem Mass Spectrometry (MS/MS or MSⁿ) for Fragmentation Pathways and Structural Information

Tandem mass spectrometry, or MS/MS, provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for confirming the connectivity of atoms within the this compound molecule. nih.gov

In a typical MS/MS experiment, the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ of this compound is isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. uab.edu The resulting fragment ions are detected, and their masses are used to piece together the molecular structure.

Key fragmentation pathways for this compound would include:

Loss of water (-H₂O) from the carboxylic acid group.

Loss of the carboxyl group (-COOH) . libretexts.org

Cleavage of the carbon-bromine bonds , leading to the loss of one or both bromine atoms, often with associated hydrogen rearrangements.

Alpha-cleavage adjacent to the carbonyl group. libretexts.org

Cleavage along the alkyl chain , producing a series of fragments separated by 14 Da (-CH₂- units). libretexts.org

Table 2: Plausible MS/MS Fragmentation of this compound ([M-H]⁻ ion)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossDescription
343.98325.97H₂O (18 Da)Loss of water from the carboxylic acid
343.98298.97COOH (45 Da)Loss of the carboxylic acid group
343.98265.09Br (79 Da)Loss of a bromine atom
343.98185.10Br₂ + H (160 Da)Loss of both bromine atoms

By analyzing these fragmentation patterns, researchers can confirm the presence of the carboxylic acid, the long alkyl chain, and the specific location of the two bromine atoms at the 10th and 11th carbon positions. ncsu.eduresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.net The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. utdallas.eduoregonstate.edu

The most prominent features in its spectrum are associated with the carboxylic acid group:

O-H Stretch: A very broad and strong absorption band typically appears in the range of 2500-3300 cm⁻¹. libretexts.org This broadening is a distinctive feature of carboxylic acids and is due to strong intermolecular hydrogen bonding. echemi.com

C=O Stretch: A sharp and very intense absorption peak is observed around 1700-1725 cm⁻¹. echemi.comlibretexts.org This peak is characteristic of the carbonyl group in a saturated carboxylic acid.

C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ region corresponds to the stretching vibration of the carbon-oxygen single bond. libretexts.org

Additionally, the spectrum shows absorptions for the aliphatic chain and the carbon-bromine bonds:

C-H Stretch: Absorptions just below 3000 cm⁻¹ arise from the C-H bonds of the long alkyl chain. libretexts.org

C-Br Stretch: The carbon-bromine bond vibrations typically appear in the fingerprint region of the spectrum, usually between 500 and 690 cm⁻¹. The presence of two such bonds may result in multiple absorptions in this area.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity/Shape
Carboxylic AcidO-H Stretch2500-3300Strong, Very Broad
CarbonylC=O Stretch1700-1725Strong, Sharp
Carboxylic AcidC-O Stretch1210-1320Medium
Alkyl ChainC-H Stretch2850-2960Medium to Strong
Alkyl HalideC-Br Stretch500-690Medium to Strong

X-ray Absorption Spectroscopy for Local Structure (if applicable to specific derivatives)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure around a specific element. wikipedia.org It is particularly useful for determining bond distances, coordination numbers, and oxidation states of an absorbing atom in various materials, including solids and solutions. ornl.govxrayabsorption.org

While there are no widespread reports of XAS being used to characterize this compound itself, the technique is highly applicable to its derivatives, especially if the compound is incorporated into a larger system like a polymer, a self-assembled monolayer, or a metal-organic framework. By tuning the X-ray energy to the bromine K-edge, XAS could provide precise information about the local environment of the bromine atoms. nih.gov

The two main regions of an XAS spectrum are:

XANES (X-ray Absorption Near-Edge Structure): This region provides information on the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom.

EXAFS (Extended X-ray Absorption Fine Structure): This region contains information about the bond distances and coordination numbers of the neighboring atoms. iaea.org

For a derivative of this compound, an EXAFS analysis at the Br K-edge could precisely measure the C-Br bond length and identify interactions with neighboring molecules or substrates.

Chromatographic Methods for Purity Assessment and Separation (e.g., GC, HPLC)

Chromatographic techniques are indispensable for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity. researchgate.net The two most common methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. Due to the low volatility of the carboxylic acid group, this compound typically requires derivatization before GC analysis. libretexts.org A common procedure is to convert the carboxylic acid into a more volatile ester, such as a fatty acid methyl ester (FAME). jfda-online.com This is often achieved by reacting the acid with an agent like trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) or by acid-catalyzed esterification. jfda-online.com

Once derivatized, the compound can be separated on a capillary column and detected, often by a mass spectrometer (GC-MS), which provides both retention time for quantification and a mass spectrum for identification. nih.govafmps.be This method is effective for detecting impurities and confirming the molecular weight of the derivatized analyte.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique that separates compounds in a liquid mobile phase and does not require the analyte to be volatile. researchgate.net This makes it ideal for the direct analysis and purity assessment of this compound without derivatization. lookchem.comjrespharm.com

A typical HPLC method would involve:

Stationary Phase: A reverse-phase column, such as a C18 column, where the nonpolar stationary phase separates compounds based on their hydrophobicity. jrespharm.com

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). biotecha.lt A gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate compounds with different polarities.

Detection: A UV detector is commonly used, as the carboxylic acid group has some UV absorbance. More advanced detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can also be employed for greater sensitivity and specificity. scispace.com

HPLC can provide a quantitative measure of purity by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Applications in Advanced Organic Synthesis and Oleochemistry

Role as a Precursor for Alkyne Chemistry and its Downstream Applications

10,11-Dibromoundecanoic acid serves as a crucial starting material for the synthesis of 10-undecynoic acid, a terminal alkyne with significant applications in organic synthesis. The transformation from the dibromo derivative to the alkyne is a key step that opens up a wide range of subsequent chemical modifications. This process typically involves a dehydrobromination reaction, creating a valuable building block from a readily available precursor.

The terminal alkyne functionality of 10-undecynoic acid allows for a variety of chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a carboxylic acid and an alkyne, enables its use in the creation of diverse molecular architectures.

Synthesis of Ketones and Aldehydes from Alkynes

The terminal alkyne derived from this compound can be readily converted into valuable carbonyl compounds such as ketones and aldehydes. libretexts.orgyoutube.com The hydration of the alkyne is a common method to achieve this transformation. libretexts.orgyoutube.com

The specific product formed, either a ketone or an aldehyde, is dependent on the regioselectivity of the hydration reaction.

Markovnikov Hydration for Ketone Synthesis: Acid-catalyzed hydration, often in the presence of a mercury salt catalyst, follows Markovnikov's rule. youtube.com This results in the formation of a methyl ketone, specifically 10-oxoundecanoic acid. The reaction proceeds through an enol intermediate which then tautomerizes to the more stable keto form. libretexts.orgyoutube.com

Anti-Markovnikov Hydration for Aldehyde Synthesis: Hydroboration-oxidation provides a route to the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde. youtube.comresearchgate.net The use of a sterically hindered borane (B79455), followed by oxidation with hydrogen peroxide, leads to the formation of 10-oxodecanoic acid. youtube.com

Starting MaterialReagentsKey TransformationProduct
10-Undecynoic AcidH₂SO₄, H₂O, HgSO₄Markovnikov Hydration10-Oxoundecanoic acid (Ketone)
10-Undecynoic Acid1. Bulky borane (e.g., disiamylborane) 2. H₂O₂, NaOHAnti-Markovnikov Hydration11-Oxoundecanoic acid (Aldehyde)
Table 1: Synthesis of Ketones and Aldehydes from 10-Undecynoic Acid.

Preparation of Functionalized Carboxylic Acids

The presence of both a terminal alkyne and a carboxylic acid in 10-undecynoic acid (derived from this compound) allows for the synthesis of a variety of functionalized carboxylic acids. The terminal alkyne can undergo various addition and coupling reactions, while the carboxylic acid group can be modified through standard esterification or amidation reactions. libretexts.org

Methods for the synthesis of carboxylic acids often involve oxidation of other functional groups. nih.gov For instance, the terminal alkyne can be oxidatively cleaved, though this would result in a shorter carbon chain. More commonly, the alkyne is used as a handle for further functionalization.

One key reaction is the carboxylation of a Grignard reagent, which can be conceptually applied here. libretexts.org While not a direct reaction of the alkyne, the principles of adding a carboxyl group are relevant. More directly, the alkyne can participate in coupling reactions to introduce new functional groups, with the carboxylic acid moiety remaining intact for later modification.

Access to Nitrogen-Containing Heterocycles via Alkyne Transformations

The alkyne functionality derived from this compound is a valuable tool for the synthesis of nitrogen-containing heterocycles. beilstein-journals.orgmdpi.comnih.gov These structures are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds. nih.gov

The synthesis of these heterocycles often involves cycloaddition reactions where the alkyne acts as a building block. For example, the azide-alkyne cycloaddition, a cornerstone of "click chemistry," can be employed to form triazoles. researchgate.net This reaction is highly efficient and tolerant of a wide range of functional groups, making it a powerful method for creating complex molecules.

Furthermore, the alkyne can participate in annulation reactions with various nitrogen-containing substrates to form a diverse array of heterocyclic systems, including pyrroles, pyrazoles, and pyridines. mdpi.comfrontiersin.org The specific heterocyclic system formed depends on the reaction conditions and the nature of the nitrogen-containing reactant.

Heterocycle TypeGeneral Synthetic StrategyRelevance of Alkyne Precursor
TriazolesAzide-Alkyne CycloadditionThe terminal alkyne of 10-undecynoic acid readily participates in this reaction.
PyrrolesPaal-Knorr Synthesis VariantsAlkynes can be used as precursors to the required 1,4-dicarbonyl compounds.
PyrazolesReaction with HydrazinesCondensation of a β-keto ester (derived from the alkyne) with hydrazine.
PyridinesAnnulation Reactions[4+2] cycloaddition reactions with suitable dienes.
Table 2: Examples of Nitrogen-Containing Heterocycles Synthesized from Alkyne Precursors.

Contributions to Bio-based Chemical Feedstock Derivatization

This compound is a derivative of undecylenic acid, which is a well-established bio-based chemical feedstock. wikipedia.orgnih.gov Undecylenic acid is produced by the pyrolysis of ricinoleic acid, the main component of castor oil. wikipedia.orggoogle.com This makes this compound a second-generation bio-based chemical.

The process of converting biomass into valuable chemical products is a cornerstone of the modern bio-based economy. researchgate.netnachhaltigwirtschaften.atieabioenergy.comresearchgate.net The derivatization of undecylenic acid, for example through bromination to form this compound, is a key strategy for increasing its utility and value. google.com This functionalized intermediate can then be used to produce a wide range of other chemicals and materials.

The use of bio-based feedstocks like undecylenic acid is driven by the desire to move away from fossil fuel dependence and to develop more sustainable chemical processes. bbnet-nibb.co.uk The conversion of these feedstocks into functionalized intermediates like this compound is a critical step in the value chain of the bio-based chemical industry.

Enabling Syntheses of Complex Polyfunctional Lipids

The bifunctional nature of this compound and its alkyne derivative, 10-undecynoic acid, makes them valuable starting materials for the synthesis of complex polyfunctional lipids. tandfonline.com These lipids can have a variety of functional groups and are of interest for their biological activity and potential applications in materials science.

The synthesis of these complex lipids often involves a series of reactions that build upon the undecanoic acid backbone. For example, the carboxylic acid can be esterified, while the terminal alkyne can be used as a handle for introducing other functional groups through coupling reactions. This allows for the creation of a diverse library of lipid molecules with tailored properties.

An example of the utility of undecylenic acid derivatives in complex synthesis is the production of Tyromycin A derivatives, which are C-20 tetrachlorodicarboxylic acids. researchgate.net While this specific example starts with methyl 10-undecenoate, the underlying principle of using this C11 building block for the synthesis of more complex molecules is directly applicable to derivatives of this compound.

Integration into Materials Science and Polymer Chemistry

Utilization as a Monomer or Precursor for Functional Polymers

The dual reactivity of 10,11-Dibromoundecanoic acid makes it a valuable precursor for creating functional polymers. The carboxylic acid can participate in traditional step-growth polymerizations, while the dibromo- group offers a gateway for introducing specific functionalities through nucleophilic substitution or click chemistry. This allows for the synthesis of polymers with tailored properties and complex architectures. Its precursor, 10-undecenoic acid, is widely recognized as a platform for producing a variety of polymer derivatives. dntb.gov.uaresearchgate.netresearchgate.nettandfonline.com

While not a conventional monomer for direct polyesterification, this compound can be chemically transformed into suitable monomers for polycondensation reactions. mdpi.comresearchgate.net Standard polyester (B1180765) synthesis involves the reaction of diols with dicarboxylic acids. nih.gov By converting the terminal bromine atoms into hydroxyl groups via hydrolysis or other substitution reactions, the molecule can be transformed into a tri-functional monomer (a diol-carboxylic acid), which can then be polymerized to form hyperbranched or cross-linked polyesters.

Alternatively, the carboxylic acid can be protected while the bromine atoms are used to build a dicarboxylic acid structure, which can then be deprotected and polymerized with a diol. These synthetic routes, although multi-step, allow the incorporation of the long aliphatic chain of the undecanoic acid into the polyester backbone, imparting flexibility and hydrophobicity. The synthesis of aliphatic polyesters from various bio-based diacids and diols is a well-established method for creating biodegradable materials. mdpi.comnih.gov

Table 1: Potential Monomer Derivatives of this compound for Polyester Synthesis

Derivative NameChemical TransformationMonomer TypePotential Polymer
10,11-Dihydroxyundecanoic acidSubstitution of Br with OHAB2 MonomerHyperbranched Polyesters
A dicarboxylic acid derivativeChain extension via Br substitutionAA MonomerLinear Polyesters (with a BB diol)

The vicinal bromine atoms on this compound are prime candidates for participating in thiol-bromo click reactions. This highly efficient and specific reaction allows for the covalent coupling of thiol-containing molecules to the dibromo- moiety with high yields and minimal side products. researchgate.netnih.govrsc.org This opens up numerous possibilities for polymer synthesis and modification.

For instance, this compound can act as a linker molecule to couple two polymer chains that possess terminal thiol groups. If reacted with a dithiol compound, it can serve as an AB2-type monomer for step-growth polymerization, leading to functional polymers. nih.gov This approach has been successfully used to synthesize multi-block copolymers and star-shaped polymers by reacting telechelic (end-functionalized) bromo-polymers with multifunctional thiols. nih.govaston.ac.uk The efficiency of the thiol-bromo reaction allows for the rapid construction of complex polymer architectures under mild conditions. researchgate.net

Key applications of thiol-bromo chemistry with this molecule include:

Surface Modification: Grafting thiol-containing polymers or biomolecules onto surfaces functionalized with the dibromo-acid.

Hydrogel Formation: Cross-linking thiol-functionalized polymer chains using the dibromo-acid as a linker.

Synthesis of Complex Architectures: Forming star, graft, and block copolymers. nih.govaston.ac.uk

A significant advantage of this compound is its origin from renewable resources. It is synthesized from 10-undecenoic acid, which is produced by the pyrolysis of ricinoleic acid, the primary component of castor oil. mdpi.comnih.gov This positions it as a key building block in the development of sustainable and bio-based polymers. The use of monomers derived from vegetable oils and other biomass is a critical strategy for reducing the polymer industry's reliance on fossil fuels. fao.organr.frmdpi.com

The incorporation of this long-chain aliphatic molecule into polymer structures can also enhance biodegradability, a desirable feature for materials used in packaging, agriculture, and biomedical applications. Research into bio-based polyesters, such as those derived from 2,5-furandicarboxylic acid (FDCA) or azelaic acid, highlights the high performance and environmental benefits achievable with monomers from renewable feedstocks. mdpi.commdpi.com

Role in Cross-linking Reactions and Network Formation

The two bromine atoms provide this compound with the functionality of a cross-linking agent. When this molecule is incorporated into a polymer chain, either as a pendant group or as part of the main backbone, the bromine atoms serve as reactive sites for post-polymerization cross-linking.

By introducing a suitable difunctional linker molecule, such as a diamine or a dithiol, covalent bonds can be formed between different polymer chains. This process transforms a collection of individual thermoplastic chains into a single, macroscopic, three-dimensional network. This network structure imparts significant changes to the material's properties, including:

Increased mechanical strength and modulus

Enhanced thermal stability and higher glass transition temperature

Improved chemical resistance and reduced solubility

This strategy is analogous to the synthesis of novel aliphatic polyesters from oleic acid, where the double bonds along the polymer backbone are epoxidized and subsequently used for photochemical cross-linking to form robust films. fao.org

Engineering of Supramolecular Assemblies

Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions. Fatty acids and their derivatives are well-known for their ability to self-assemble in solution.

As an amphiphilic molecule with a polar carboxylic acid head and a long nonpolar alkyl tail, this compound is expected to form supramolecular structures such as micelles or vesicles in aqueous media. The introduction of halogen atoms can profoundly influence this self-assembly behavior. nih.govdtu.dk

The bromine atoms at the terminus of the alkyl chain are not only bulky but can also participate in halogen bonding—a specific, directional non-covalent interaction between a halogen atom and a Lewis base. nih.gov This interaction, which has been used to control the self-assembly of peptides and other organic molecules, could direct the formation of unique and highly ordered supramolecular architectures. nih.govaalto.fi Studies on other halogenated molecules have shown that halogen bonding can drive the formation of well-ordered 2D structures on surfaces. mdpi.com Therefore, the presence of bromine atoms in this compound offers an additional tool for engineering novel nanomaterials with controlled morphologies.

Potential as a Building Block in Host-Guest Systems (via derivatization)

Host-guest chemistry is a branch of supramolecular chemistry where a larger "host" molecule forms a complex with a smaller "guest" molecule through non-covalent interactions. A key class of host molecules are macrocycles, large ring-shaped molecules that possess an internal cavity suitable for binding guests. The synthesis of novel macrocycles is crucial for developing new applications in areas like molecular sensing, catalysis, and drug delivery. nih.govnih.gov

This compound, through chemical modification (derivatization), presents significant potential as a versatile building block for constructing novel macrocyclic hosts. Its structure is inherently bifunctional, featuring a carboxylic acid group at one end and a vicinal dibromide at the other. This dual functionality allows it to act as a linker or a foundational component in macrocyclization reactions.

The primary route for its use involves leveraging the two bromine atoms as reactive sites for nucleophilic substitution. By reacting with a molecule containing two nucleophilic centers (e.g., a diamine, dithiol, or diol), the this compound derivative can form two new covalent bonds, effectively "stitching" together a cyclic structure. The long, flexible 11-carbon chain becomes an integral part of the macrocycle's backbone, influencing its size, conformation, and the hydrophobicity of its internal cavity.

The carboxylic acid group adds another layer of functionality. It can be:

Protected: Temporarily rendered unreactive during the macrocyclization and later deprotected to provide a site for further functionalization or to influence the host's solubility.

Pre-functionalized: Reacted with another molecule (e.g., an amino acid or a fluorescent tag) before the cyclization reaction to build more complex, multifunctional host systems.

An active participant: Used as a reactive point itself in a different type of cyclization reaction, such as an ester or amide bond formation.

The derivatization of the dibromo- functionality is key to its role as a building block. For instance, it can be converted to a di-thiol, which can then undergo oxidative coupling or react with electrophiles to form the macrocycle. A more direct approach is the reaction with dinucleophiles. A generalized reaction scheme involves the reaction of two equivalents of a this compound derivative with a dinucleophile to form a macrocycle.

Below is a table outlining potential derivatization strategies for creating macrocyclic hosts.

Dinucleophile ReactantLinkage FormedResulting Macrocycle ClassPotential Cavity Characteristics
1,n-DiaminoalkaneC-N (Amine)Azacrown ether analogueFlexible, potentially hydrophilic with protonation
1,n-AlkanedithiolC-S (Thioether)Thiacrown ether analogueSoft, polarizable, potential for metal binding
Polyethylene (B3416737) glycol diamineC-N (Amine)Polyether-containing macrocycleHydrophilic, flexible, cation-binding potential
Bisphenol AC-O (Ether)Aryl-containing macrocycleRigid, aromatic, hydrophobic

Formation of Ordered Nanostructures (via derivatization)

Self-assembly is the autonomous organization of molecules into stable, structurally well-defined aggregates through non-covalent forces. msu.edu Long-chain fatty acids, as amphiphilic molecules (possessing both a hydrophilic head and a hydrophobic tail), are classic examples of building blocks for self-assembled systems, forming structures like micelles and lipid bilayers in aqueous environments. This compound serves as a foundational scaffold that can be chemically modified to create more complex architectures capable of forming sophisticated and ordered nanostructures.

A significant derivatization strategy is the creation of bolaamphiphiles . A bolaamphiphile is a molecule with hydrophilic groups at both ends of a long hydrophobic chain. This compound is an ideal precursor for such molecules. The carboxylic acid serves as one hydrophilic head, while the dibromo- group can be substituted with another polar group (e.g., an ammonium (B1175870) salt, a sugar moiety, or a short polyethylene glycol chain). Bolaamphiphiles are known to self-assemble into unique nanostructures such as:

Nanorods and Nanotubes: Formed by the stacking of bolaamphiphiles in a way that minimizes the contact between the hydrophobic chains and the aqueous solvent.

Vesicles: Enclosed bilayer structures that can encapsulate other molecules.

Helical Ribbons: Resulting from chiral interactions between derivatized molecules.

Another avenue for derivatization involves converting the dibromo- group into a functional end-group suitable for polymerization or controlled assembly. For example, conversion to a terminal alkyne would allow the molecule to participate in copper-catalyzed "click chemistry," enabling it to be attached to polymers or other building blocks to form complex, well-defined macromolecules. nih.gov These resulting block copolymers or dendrimers could then self-assemble into highly ordered nanostructures like cylindrical or lamellar phases. researchgate.net

The table below summarizes how specific derivatizations of the dibromo- group can lead to the formation of different ordered nanostructures.

Derivatization ReactionResulting Molecular ArchitectureKey Intermolecular ForcesPotential Nanostructure
Substitution with Quaternary AmineCationic BolaamphiphileElectrostatic, HydrophobicVesicles, Micelles
Substitution with a Thiolated SugarGlyco-bolaamphiphileHydrogen Bonding, HydrophobicHelical Fibers, Gels rsc.org
Conversion to Alkyne + Click ChemistryPolymer Block (Amphiphilic Diblock Copolymer)Phase Segregation, HydrophobicLamellar Films, Cylinders researchgate.net
Substitution with a Boronic AcidBoronic Acid Terminated Fatty AcidReversible Covalent Bonds, H-BondingResponsive Gels, Micelles rsc.orgacs.org

Computational and Theoretical Investigations

Quantum Chemical Studies on Reaction Mechanisms of 10,11-Dibromoundecanoic Acid

There is currently a lack of specific published research detailing quantum chemical investigations into the reaction mechanisms of this compound. Such studies would be invaluable for elucidating the pathways of its synthesis, degradation, and participation in various chemical transformations. Theoretical calculations could provide insights into transition states, activation energies, and reaction kinetics, offering a molecular-level understanding that is often challenging to obtain through experimental methods alone.

Molecular Modeling of Interactions in Supramolecular Systems

No specific studies on the molecular modeling of this compound within supramolecular systems were identified. This area of research would be pertinent for understanding how this molecule interacts with other molecules to form larger, organized structures. Potential applications could include its use in self-assembling materials, drug delivery systems, or as a component in molecular sensors. Molecular dynamics simulations and other modeling techniques could predict binding affinities, geometries, and the thermodynamic stability of such assemblies.

Structure-Reactivity Relationships via Computational Chemistry

A detailed computational analysis of the structure-reactivity relationships of this compound has not been extensively reported. Computational chemistry offers powerful tools to correlate the electronic and steric features of a molecule with its chemical behavior. nih.gov For this compound, such studies could involve calculating molecular orbitals, electrostatic potential surfaces, and various quantum chemical descriptors to predict its reactivity towards different reagents and in various chemical environments. This information would be crucial for designing new synthetic routes and for the rational design of novel functional materials based on this compound. While the principles of using computational methods to understand chemical reactivity are well-established researchgate.net, their specific application to this compound is an area ripe for future investigation.

Future Research Directions and Emerging Opportunities

Exploration of Asymmetric Synthesis Pathways for Chiral Derivatives

The presence of a stereocenter at the C10 and C11 positions after modification of the bromine atoms offers the potential for creating chiral derivatives of 10,11-dibromoundecanoic acid. The development of asymmetric synthesis routes to access enantiomerically pure forms of these derivatives is a significant area of future research. Such chiral building blocks are highly valuable in the synthesis of pharmaceuticals and other biologically active molecules. nih.govnih.gov

Current research in asymmetric synthesis provides a strong foundation for this exploration. For instance, organocatalytic enantioselective α-bromination of aldehydes and ketones has been successfully demonstrated, achieving high enantiomeric excess. rsc.org These principles could be adapted to develop stereoselective transformations of the bromine atoms in this compound. Furthermore, the use of chiral catalysts in bromination reactions of alkenes is an active area of investigation, with some success in achieving enantioselectivity. core.ac.uk Future work will likely focus on designing specific catalysts and reaction conditions that can effectively control the stereochemistry at the C10 and C11 positions of this compound derivatives.

Table 1: Potential Chiral Derivatives and Their Synthetic Strategies

Chiral Derivative TargetPotential Asymmetric Synthesis Strategy
Enantiomerically pure 10,11-dihydroxyundecanoic acidAsymmetric dihydroxylation of a corresponding unsaturated precursor or stereoselective hydrolysis of the dibromide using chiral catalysts.
Chiral amino-alcoholsNucleophilic substitution of the bromides with chiral amines or enzymatic resolution.
Chiral cyclic ethersIntramolecular cyclization of stereoselectively synthesized halohydrin derivatives.

Catalytic Innovations for More Efficient Transformations

Innovations in catalysis are crucial for unlocking the full synthetic potential of this compound in an efficient and sustainable manner. Future research will likely focus on the development of novel catalytic systems for the transformation of the dibromo- and carboxylic acid functionalities.

One promising avenue is the use of biocatalysts. Enzymes such as haloacid dehalogenases have been shown to catalyze the cleavage of carbon-halogen bonds in haloalkanoic acids. nih.govfrontiersin.orgresearchgate.netknaw.nl Research into identifying or engineering dehalogenases that can act stereoselectively on this compound could provide a green and highly specific method for producing chiral hydroxy acids. nih.govfrontiersin.org Lipases and esterases also represent a powerful class of biocatalysts for the kinetic resolution of chiral esters derived from this compound. nih.gov

In the realm of chemical catalysis, silver-catalyzed decarboxylative bromination of aliphatic carboxylic acids presents a mild and efficient method that could be adapted for transformations of this compound. organic-chemistry.org Furthermore, advancements in transition-metal-catalyzed cross-coupling reactions could enable the selective functionalization of the C-Br bonds, opening up pathways to a wide array of derivatives.

Development of Novel Materials with Enhanced Functionality

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel functional polymers. The carboxylic acid group can be readily polymerized into polyesters or polyamides, while the dibromo-functionality can be used for post-polymerization modification or for initiating polymerization.

Future research in this area will likely focus on creating polymers with tailored properties. For example, the bromine atoms can serve as sites for grafting side chains, leading to the development of comb-like polymers with unique physical and chemical properties. These grafted polymers could find applications as surfactants, compatibilizers, or in drug delivery systems. Additionally, the bromine atoms can be converted to other functional groups to impart specific functionalities such as flame retardancy, antimicrobial activity, or enhanced thermal stability. The development of biodegradable polyesters derived from this compound and other bio-based monomers is another area of significant interest, contributing to the development of sustainable materials.

Interdisciplinary Research with Biotechnology and Nanotechnology

The integration of this compound and its derivatives with biotechnology and nanotechnology presents a frontier of exciting research opportunities.

In biotechnology, the carboxylic acid functionality of this compound allows for its conjugation to proteins and other biomolecules. youtube.com This "bioconjugation" can be used to attach reporter molecules, drugs, or targeting ligands to biological entities. The dibromo- functionality offers a unique handle for site-specific modification, potentially enabling the development of novel antibody-drug conjugates (ADCs) for targeted cancer therapy. rxweb-prd.comresearchgate.net

In the field of nanotechnology, long-chain carboxylic acids are known to self-assemble on the surface of nanoparticles, providing a stabilizing coating and a platform for further functionalization. nih.govnih.gov Derivatives of this compound, such as mercaptoundecanoic acid, have been used to functionalize gold nanoparticles, creating pH-responsive systems with applications in catalysis. nih.govresearchgate.net Future research could explore the use of this compound itself to create functionalized nanoparticles with unique properties for applications in diagnostics, imaging, and drug delivery.

Expanding the Scope of Green Chemical Synthesis for this compound and its Derivatives

The principles of green chemistry are increasingly important in chemical synthesis, and future research on this compound will undoubtedly focus on developing more environmentally friendly synthetic methods.

The traditional synthesis of this compound involves the bromination of 10-undecenoic acid, often using molecular bromine, which is a hazardous and corrosive reagent. nih.gov Future research will aim to replace this with safer and more sustainable brominating agents. One promising approach is the use of bromide-bromate mixtures in aqueous media, which generates bromine in situ and offers high atom efficiency. chemindigest.com Another green alternative is the use of enzymatic catalysis, where peroxidases can mediate the bromination of unsaturated fatty acids to form bromohydrins. nih.gov

Table 2: Comparison of Bromination Methods

Bromination MethodAdvantagesDisadvantages
Molecular BromineHigh reactivity, well-establishedHazardous, corrosive, requires special handling
Bromide-Bromate SystemSafer, high atom efficiency, aqueous mediumMay require acidic conditions
Enzymatic BrominationMild conditions, high selectivity, environmentally friendlyEnzyme stability and cost can be a concern
Continuous FlowEnhanced safety, precise control, scalabilityRequires specialized equipment

Q & A

Q. Experimental Design Consideration

  • Stability : Store at –20°C under inert gas (Ar/N₂) to prevent bromine loss or hydrolysis.
  • Reactivity : Avoid prolonged exposure to light or moisture, which can degrade the compound into brominated byproducts.
  • Safety : Use PPE (gloves, goggles) due to its skin/eye irritation potential (GHS Category 2/2A) .

How does solvent polarity impact the regioselectivity of bromination in undecanoic acid derivatives?

Mechanistic Insight
Nonpolar solvents (e.g., CCl₄) favor radical bromination, leading to random Br distribution. In contrast, polar solvents (e.g., acetic acid) stabilize carbocation intermediates, directing bromination to terminal positions (C10/C11) via electrophilic addition. Computational studies (DFT) support this by showing lower activation energy for terminal carbocation formation in polar media .

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